Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Description
Properties
IUPAC Name |
1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBTXFMGMWPELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methanesulfonate-Mediated Quaternary Ammonium Formation
The primary synthesis involves reacting bis(methanesulfonoxymethyl) ether with 4-pyridinealdoxime in anhydrous acetonitrile under inert argon gas. This step forms a dimethanesulfonate intermediate, which undergoes ion exchange to yield the dichloride salt. Key advantages include:
Reaction Mechanism
The methanesulfonate group acts as a leaving agent, facilitating nucleophilic attack by the pyridinealdoxime’s hydroxylimino group. This forms the bis-pyridinium ether backbone. Subsequent quaternization with isonicotinamide introduces the 4-carbamoyl substituent.
Stepwise Preparation Protocol
Synthesis of Bis(methanesulfonoxymethyl) Ether
This precursor is prepared by reacting acetyl chloride with methanesulfonic acid under reflux, yielding acetyl methanesulfonate. S-trioxane is then added to generate bis(methanesulfonoxymethyl) ether.
Example Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetyl chloride | 500 g | None | Reflux | 99% |
| S-trioxane | 90.4 g | Acetonitrile | 0.5°C | 86% |
Formation of the Pyridinium Intermediate
4-Pyridinealdoxime (79.8 g) reacts with bis(methanesulfonoxymethyl) ether (101.5 g) in dry acetonitrile. The exothermic reaction reaches 45°C, followed by 20-hour stirring to precipitate the dimethanesulfonate salt.
Key Data
Introduction of the 4-Carbamoyl Group
Isonicotinamide (897 g) is added to the dimethanesulfonate intermediate in methyl ethyl ketone at 0°C. Gradual warming to room temperature facilitates carbamoyl substitution.
Optimization Note :
Ion Exchange to Dichloride Salt
The dimethanesulfonate product is dissolved in water and passed through a Dowex 1×2 chloride resin column. Elution with water isolates the dichloride form.
Purification Metrics
Comparative Analysis of Synthetic Methods
| Parameter | BCME-Based Method | Methanesulfonate Method |
|---|---|---|
| Carcinogen Exposure | High | None |
| Reaction Temperature | 50–60°C | 0–5°C |
| Volatile Byproducts | Significant | Minimal |
Yield and Purity
The methanesulfonate method achieves 28–63% yields, with ≤1% pyridine hydrochloride contamination, versus 15–20% yields and 5–10% impurities in older routes.
Analytical Characterization
Spectral Data
Physicochemical Properties
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
Overview
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride, also known as 1,1'-[Oxybis(methylene)]bis[4-(aminocarbonyl)-pyridinium Chloride], is a compound with significant potential in various scientific and pharmaceutical applications. Its unique structural properties enable it to function effectively in several biochemical contexts, particularly related to antimicrobial activity and as a cholinesterase reactivator.
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
- A case study demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential use in treating infections caused by resistant strains .
- Cholinesterase Reactivation
- Potential in Drug Formulation
Case Studies
- Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties of this compound revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The study utilized various concentration gradients to assess minimum inhibitory concentrations (MICs), confirming its potential as a broad-spectrum antimicrobial agent.
- Cholinesterase Reactivation Mechanism : Research focusing on the mechanism of action showed that the compound can effectively displace organophosphate inhibitors from the active site of acetylcholinesterase, facilitating recovery from toxicity. This was demonstrated through in vitro assays measuring enzyme activity post-treatment with the compound.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of pathogenic microorganisms | Effective against resistant strains |
| Cholinesterase Reactivation | Restores function after organophosphate poisoning | Displaces inhibitors from enzyme active site |
| Drug Formulation | Enhances stability and bioavailability of APIs | Potential stabilizing agent in formulations |
Mechanism of Action
The mechanism of action of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride involves its interaction with acetylcholinesterase. The compound binds to the enzyme and facilitates the cleavage of the phosphorous conjugate formed by organophosphorus compounds, thereby restoring the enzyme’s activity. This process involves the formation of a hydrogen-bond network and subsequent deprotonation of the oxime group, which increases its nucleophilicity and leads to the cleavage of the phosphorous conjugate .
Comparison with Similar Compounds
Bis(2-Chloroethyl) Ether (DCEE)
Key Differences :
- Structure : DCEE (CAS 111-44-4) is a simple dichloroether with two chloroethyl groups linked by an oxygen atom, lacking the pyridinium and carbamoyl moieties present in the target compound .
- Applications: DCEE is primarily used as a solvent, soil fumigant, and textile finishing agent due to its volatility and reactivity .
Metal-Organic Dichlorides (e.g., Zirconium and Hafnium Compounds)
Key Differences :
- Structure : Compounds like Bis(methylcyclopentadienyl)zirconium dichloride (CAS 12109-71-6) feature a central metal atom (Zr, Hf) coordinated to cyclopentadienyl ligands and chloride ions, contrasting with the organic ionic structure of the target compound .
- Applications : Metal dichlorides are used in catalysis, polymer synthesis, and materials science, whereas the pyridinium-based target compound may have biological or ionic liquid applications .
Organophosphorus Dichlorides (e.g., Diisopropylphosphoramidic Dichloride)
Key Differences :
- Structure : Diisopropylphosphoramidic dichloride (CAS 2404-03-7) contains a phosphorus center bonded to chlorine and amine groups, differing from the pyridinium-ether framework of the target compound .
- Applications : Phosphorus dichlorides are intermediates in pesticide and nerve agent synthesis, while the target compound’s carbamoyl groups suggest possible pharmaceutical relevance .
| Parameter | This compound | Diisopropylphosphoramidic Dichloride |
|---|---|---|
| CAS Number | 21260-10-6 | 2404-03-7 |
| Core Element | Nitrogen (pyridinium) | Phosphorus |
| Hazard Classification | Not documented | Schedule 2B06 (chemical weapons concern) |
| References |
Biological Activity
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is a compound of interest due to its potential biological activities, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation and other pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies and databases to provide a comprehensive overview.
Biological Activity Overview
The biological activity of this compound has been primarily associated with its influence on CFTR function, although detailed mechanisms remain largely unspecified. The following sections summarize key findings related to its biological effects.
Influence on CFTR Function
Research indicates that compounds similar to this compound can modulate CFTR activity. Specifically, studies have shown that certain derivatives exhibit both corrector and potentiator activities, which are crucial for restoring function in CFTR mutants associated with cystic fibrosis .
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Case Study on CFTR Modulation : A study published in Nature demonstrated that a related compound could restore chloride channel function in ΔF508-CFTR mutants. The study utilized high-throughput screening methods to identify potential correctors and potentiators, leading to insights into the design of new therapeutic agents .
- Antibacterial Activity Investigation : Another research effort focused on the antibacterial properties of carbamoyl-containing compounds, revealing that modifications in the structure significantly enhanced their effectiveness against various pathogens. This underscores the importance of structural optimization in drug design .
Research Findings
Recent findings highlight several aspects of this compound's biological activity:
- Mechanistic Insights : While the exact mechanisms remain unclear, preliminary studies suggest interactions with specific protein targets involved in cellular signaling pathways.
- Toxicological Profile : Initial toxicity assessments indicate that while some derivatives exhibit promising bioactivity, further studies are required to fully understand their safety profiles and potential side effects .
Q & A
Basic Research Questions
Q. How can the purity of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride be validated during synthesis?
- Methodology: Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., ESIMS as in ) and gas chromatography (GC) to detect volatile impurities. Cross-reference with nuclear magnetic resonance (NMR) for structural confirmation. For dichloride ethers like Bis(2-chloroethyl) Ether, GC/MS is standard for purity assessment .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodology: Test polar aprotic solvents (e.g., diethyl ether, methyl tert-butyl ether) based on solubility profiles of structurally similar compounds (e.g., ethyl pyrrole carboxylates in ). Solvent selection should align with the compound’s polarity and thermal stability .
Q. How can acute toxicity risks be assessed during handling?
- Methodology: Refer to hazard profiles of analogous dichlorides (e.g., Bis(2-chloroethyl) Ether in ). Use in vitro assays (e.g., Ames test for mutagenicity) and acute exposure guidelines (e.g., LD50 in rodents). Implement fume hoods and personal protective equipment (PPE) as per .
Advanced Research Questions
Q. What mechanistic pathways explain its reactivity in cross-coupling reactions?
- Methodology: Investigate via density functional theory (DFT) calculations to model electron distribution at the pyridiniomethyl and ether moieties. Compare with catalytic behaviors of ruthenium/iridium dichloride complexes ( ). Experimental validation could involve kinetic studies under varying temperatures and catalysts .
Q. How does structural modification (e.g., carbamoyl substitution) alter its biological activity?
- Methodology: Synthesize analogs (e.g., replacing carbamoyl with sulfonamide groups as in ) and evaluate via enzyme inhibition assays (e.g., kinase targets). Use SAR (structure-activity relationship) models to correlate substituent effects with activity, referencing pyridine-based pharmacophores in .
Q. What analytical techniques resolve contradictions in reported stability data?
- Methodology: Apply accelerated stability testing (e.g., thermal gravimetric analysis, TGA) and compare degradation products via LC-HRMS. For dichloride ethers, hydrolytic stability in aqueous buffers (pH 1–13) is critical; inconsistencies may arise from trace moisture or light exposure .
Q. How can environmental persistence be quantified for regulatory compliance?
- Methodology: Use OECD Guideline 307 (soil degradation studies) and measure half-life in simulated ecosystems. For chlorinated ethers like Bis(2-chloroethyl) Ether, biodegradation pathways are slow, necessitating advanced oxidation processes (AOPs) for remediation .
Contradictions and Limitations in Evidence
- Key Gap: No direct data on the target compound exists in the evidence. Toxicity and synthesis methods are inferred from structurally related dichloride ethers (e.g., Bis(2-chloroethyl) Ether), which may differ in reactivity .
- Critical Note: Researchers must validate extrapolated methodologies with pilot studies and consult primary literature on pyridiniomethyl derivatives for accuracy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
